molecular formula C7H16N2 B2810874 trans-2-Aminomethyl-cyclohexylamine CAS No. 24716-89-0

trans-2-Aminomethyl-cyclohexylamine

Cat. No.: B2810874
CAS No.: 24716-89-0
M. Wt: 128.219
InChI Key: ZUYYQGFCSKJGDO-NKWVEPMBSA-N
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Description

trans-2-Aminomethyl-cyclohexylamine is an organic compound with the CAS registry number 24716-89-0 . This aliphatic diamine features the molecular formula C7H16N2 and has a molecular weight of approximately 128.21 g/mol . The compound is characterized by two primary amine functional groups attached to a cyclohexane ring in a trans-configuration, a structure that is of significant interest in medicinal chemistry and materials science. While specific studies on this exact molecule are limited, research on structurally similar trans -1,2-diaminocyclohexane derivatives demonstrates their utility as pH-sensitive conformational switches ("flipids") in lipid bilayers . Such compounds can significantly enhance the efficiency of gene delivery systems, with some lipidic amphiphiles containing a trans-2-aminocyclohexanol moiety mediating up to two orders of magnitude higher gene transfection efficiency compared to conventional helper lipids like DOPE or cholesterol, while maintaining low cytotoxicity . Furthermore, related trans -N-[2-(methylamino)cyclohexyl]benzamides have been investigated for their affinity for the primary morphine receptor, highlighting the potential of the trans-cyclohexylamine scaffold in the development of novel pharmacological tools . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, including wearing protective gloves, eye protection, and clothing, and all experiments should be conducted in accordance with established laboratory safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYYQGFCSKJGDO-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24716-89-0
Record name trans-2-Aminomethyl-cyclohexylamine
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Foundational & Exploratory

A Technical Guide to the Stereochemistry and Synthetic Pathways of trans-2-Aminomethyl-cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

trans-2-Aminomethyl-cyclohexylamine is a vicinal diamine built upon a rigid cyclohexane scaffold. Its defined spatial arrangement and chiral nature make it a valuable building block, particularly in the fields of medicinal chemistry and asymmetric catalysis. The stereochemical integrity of this compound is paramount, as the biological activity and catalytic efficiency of its derivatives are often dependent on a specific enantiomer. This guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, details validated methods for its stereoselective synthesis and resolution, and outlines modern analytical techniques for its characterization. The causality behind methodological choices is emphasized to provide researchers, scientists, and drug development professionals with a practical and foundational understanding of this important chemical entity.

Elucidation of the Core Structure and Stereoisomerism

This compound possesses the chemical formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol [1]. The structure consists of a cyclohexane ring substituted at adjacent carbons (C1 and C2) with a primary amine (-NH₂) and an aminomethyl group (-CH₂NH₂).

The designation "trans" signifies that the two substituents are on opposite sides of the cyclohexane ring's plane. This arrangement is crucial as it imparts a rigid, well-defined three-dimensional structure, a desirable trait in drug design and ligand development[2].

The Criticality of Chirality: The C1 and C2 atoms are both chiral centers, giving rise to stereoisomerism. For the trans configuration, two non-superimposable mirror images, or enantiomers, exist:

  • (1R,2R)-2-(Aminomethyl)cyclohexan-1-amine

  • (1S,2S)-2-(Aminomethyl)cyclohexan-1-amine

These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules. This differentiation is of profound importance in pharmacology, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even detrimental[3].

Caption: Chair conformations of the (1R,2R) and (1S,2S) enantiomers.

Stereoselective Synthesis and Resolution Strategies

Achieving enantiomeric purity is a primary objective when utilizing this compound. This can be accomplished either by synthesizing the desired enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (resolution).

Synthesis of the Racemic Mixture

A common laboratory-scale synthesis involves the reductive amination of cyclohexanone. This multi-step process provides the foundational racemic mixture required for subsequent resolution.

Experimental Protocol: Reductive Amination of Cyclohexanone

  • Step 1: Iminium Formation: Cyclohexanone is reacted with an amine hydrochloride and potassium cyanide in an aqueous medium. This forms an intermediate iminium ion[4].

  • Step 2: Nucleophilic Attack: The cyanide ion attacks the iminium intermediate. The stereochemistry of this attack determines the initial ratio of cis to trans isomers[4].

  • Step 3: Reduction: The resulting aminonitrile is then reduced. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent is typically employed to convert the nitrile group (-CN) to the aminomethyl group (-CH₂NH₂).

    • Causality Note: LiAlH₄ is chosen for its high reactivity and efficacy in reducing nitriles. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

  • Step 4: Work-up and Isolation: The reaction is carefully quenched with water and a strong base (e.g., NaOH) to neutralize the reaction mixture and precipitate aluminum salts. The product is then extracted with an organic solvent, dried, and purified by distillation to yield racemic this compound[5].

Caption: Workflow for the synthesis of racemic this compound.

Resolution of Enantiomers

Classical resolution via diastereomeric salt formation remains a robust and widely used technique for separating the enantiomers.

Experimental Protocol: Resolution with a Chiral Acid

  • Step 1: Salt Formation: The racemic diamine mixture is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of an enantiomerically pure chiral resolving agent, such as (S)-2-methoxyphenylacetic acid or tartaric acid, is added to the solution[6].

    • Causality Note: The choice of resolving agent is critical. It must form stable, crystalline salts with the amine. The resulting diastereomeric salts—(1R,2R)-amine•(S)-acid and (1S,2S)-amine•(S)-acid—must have significantly different solubilities in the chosen solvent system to allow for separation[6].

  • Step 2: Fractional Crystallization: The solution is allowed to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution first. This solid is collected by filtration.

  • Step 3: Liberation of the Free Amine: The isolated diastereomeric salt is treated with a strong base (e.g., NaOH) to deprotonate the amine and liberate the free, enantiomerically pure diamine. The chiral acid remains in the aqueous layer as its salt.

  • Step 4: Extraction and Purification: The free amine is extracted into an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the enantiopure product. The process can be repeated with the mother liquor to isolate the other enantiomer.

Analytical Characterization

Rigorous analytical methods are required to confirm the chemical structure, purity, and stereochemical integrity of the final product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation[7].

  • ¹H NMR: The proton NMR spectrum provides information on the hydrogen environment. For the trans isomer, the protons on C1 and C2 typically show large coupling constants (J-values), indicative of a diaxial relationship in the dominant chair conformation. The signals for the amine protons (-NH₂) often appear as broad singlets and can be exchanged with D₂O, causing their disappearance from the spectrum, which is a key identification method[8].

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Primary amines exhibit characteristic N-H stretching absorptions. A pair of sharp bands is typically observed in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes[8].

Technique Expected Observation Purpose
¹H NMR Signals for cyclohexyl, -CH₂-, and -NH₂ protons. Large J-coupling for H1/H2 confirms trans stereochemistry.Structural confirmation and stereochemistry.
¹³C NMR 7 distinct carbon signals.Confirms the carbon skeleton.
IR Spec. Pair of sharp peaks at ~3350-3450 cm⁻¹.Identification of primary amine functional groups[8].
Mass Spec. Molecular ion peak (M+) corresponding to C₇H₁₆N₂. Characteristic α-cleavage fragmentation.Determination of molecular weight and fragmentation pattern[8].
Caption: Summary of Spectroscopic Data for Structural Elucidation.
Chiral Chromatography

To determine the enantiomeric purity or enantiomeric excess (ee) of the resolved product, chiral chromatography is the gold standard[9].

High-Performance Liquid Chromatography (HPLC):

  • Methodology: A chiral stationary phase (CSP) is used. These phases are designed to interact differently with each enantiomer, leading to different retention times[9][10].

  • Stationary Phase: Cellulose- or amylose-based CSPs are commonly effective for separating chiral amines[3].

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used.

  • Detection: A UV detector is commonly used if the molecule has a chromophore or if it has been derivatized.

  • Result: The two enantiomers will appear as two separate peaks in the chromatogram. The ratio of the peak areas is used to calculate the enantiomeric excess.

Caption: Workflow for the determination of enantiomeric excess (ee) by chiral HPLC.

Applications and Significance

The rigid trans backbone of 2-aminomethyl-cyclohexylamine makes it a privileged scaffold in medicinal chemistry. Its diamine nature allows it to serve as a versatile building block for synthesizing complex molecules. Derivatives have been explored for their potential as opioid receptor modulators and other central nervous system agents[11][12]. The defined stereochemistry is crucial, as receptor binding is highly specific to the three-dimensional shape of the molecule[11]. Furthermore, its enantiopure forms are valuable as chiral ligands in asymmetric catalysis and as resolving agents themselves.

Conclusion

This compound is a deceptively simple molecule whose utility is unlocked through a deep understanding of its stereochemistry. The successful application of this compound in advanced research and development hinges on the ability to synthesize or resolve it into its enantiomerically pure forms. The protocols and analytical workflows described herein provide a validated framework for achieving this goal. By appreciating the causality behind each experimental step—from the choice of reducing agent to the selection of a chiral resolving acid—scientists can confidently produce and characterize this important chemical building block for a new generation of pharmaceuticals and catalysts.

References

  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.
  • Westmont College. (2022, October 21). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES.
  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.
  • Advanced ChemBlocks. (n.d.). (1R,2R)-2-(aminomethyl)cyclohexan-1-amine 97%.
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  • International Journal of Pharmaceutical Sciences Review and Research. (2011, February 10). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION.
  • PMC. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
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Sources

An In-depth Technical Guide to trans-2-Aminomethyl-cyclohexylamine for Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of trans-2-aminomethyl-cyclohexylamine, a cycloaliphatic diamine with significant potential in advanced materials science. We delve into its core physicochemical properties, explore its primary applications as a polymer building block and epoxy resin curing agent, and provide detailed experimental protocols for its characterization and use. This document is intended for researchers, chemists, and materials scientists seeking to leverage the unique structural and functional attributes of this molecule to develop next-generation polymers and composites with enhanced thermal and mechanical performance.

Introduction to this compound

This compound, also known as (2-aminocyclohexyl)methanamine, is a diamine featuring a primary aminomethyl group and a primary amino group attached to a cyclohexane ring in a trans configuration. This specific stereochemistry imparts a rigid, three-dimensional structure that is highly desirable in polymer science. Unlike linear aliphatic diamines, the fixed spatial arrangement of the amine functionalities on the cycloaliphatic backbone leads to polymers with distinct properties, including higher glass transition temperatures and improved mechanical strength.

The molecule possesses two primary amine groups with different steric environments and potentially different reactivities, making it a versatile building block for a range of materials, from high-performance epoxy resins to specialized polyamides. This guide will illuminate the key properties that make it a valuable component in the materials scientist's toolbox.

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its successful application. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₇H₁₆N₂Inferred
Molecular Weight 128.22 g/mol Inferred
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~200-210 °C (estimated)[1]
Density ~0.95 g/cm³[1]
Solubility Soluble in water, ethanol, methanol, and common organic solvents.[1]

Note: The structure image is a representative diagram. Exact values for properties like boiling point can vary with purity and pressure.

Applications in Materials Science

The unique structure of this compound makes it an excellent candidate for creating robust, high-performance materials.

Epoxy Resin Curing Agent

Cycloaliphatic amines are a well-established class of curing agents for epoxy resins, prized for conferring excellent mechanical properties, good color stability, and high heat distortion temperatures to the cured product.[2] The rigid cyclohexane backbone of this compound restricts the motion of the polymer chains in the crosslinked network, which is a primary reason for the enhanced thermal stability and higher glass transition temperature (Tg) compared to systems cured with more flexible linear aliphatic amines.[3]

Causality Behind Performance:

  • High Tg: The constrained, non-linear structure of the diamine creates a densely crosslinked network with reduced chain mobility, requiring more thermal energy to transition from a glassy to a rubbery state.[4]

  • Excellent Mechanical Properties: The rigid backbone contributes to a higher flexural modulus and overall stiffness in the final cured epoxy.[5]

  • Chemical Resistance: The stable cycloaliphatic structure enhances resistance to chemical attack compared to some linear amine systems.[6]

The reaction involves the nucleophilic attack of the primary amine groups on the oxirane (epoxy) rings of the epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA), leading to the formation of a highly crosslinked, three-dimensional thermoset polymer network.[7]

G cluster_0 Reactants cluster_1 Product DGEBA Epoxy Resin (e.g., DGEBA) Network Crosslinked Polymer Network Amine trans-2-Aminomethyl- cyclohexylamine Amine->Network Curing (Ring Opening) G A Prepare Epoxy-Amine Mixture (Stoichiometric) B Cure Sample (e.g., 80°C/2h + 150°C/2h) A->B Thermal Curing C Prepare DSC Sample (5-10 mg in pan) B->C Material Extraction D Perform DSC Scan (Heat-Cool-Heat Cycle) C->D Instrument Loading E Analyze Second Heating Curve D->E Data Output F Determine Glass Transition Temp. (Tg) E->F Identify Midpoint of Transition

Caption: Workflow for DSC analysis of a cured epoxy resin.

Safety and Handling

Like most amines, this compound should be handled with appropriate care. It is corrosive and can cause skin and eye irritation or burns. [8][9]Always use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the material in a well-ventilated area or a chemical fume hood. [9]

Conclusion

This compound is a compelling diamine for the development of advanced materials. Its rigid cycloaliphatic structure is the key to creating polymers and epoxy networks with superior thermal stability and mechanical robustness. By understanding its fundamental physicochemical properties and applying rigorous characterization protocols, researchers can effectively harness this molecule to engineer materials that meet the demanding performance criteria of modern applications in coatings, adhesives, composites, and advanced engineering plastics.

References

  • Wang, J., et al. (2017). Mechanical and thermal properties of a room temperature curing epoxy resin and related hemp fibers reinforced composites. Composites Part B: Engineering.
  • Ma, S. (n.d.). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin.
  • [No Author]. (2024, October 15). Application of cyclohexylamine in polymer modification and its effect on material properties.
  • Razack, N. A., & Varghese, L. A. (n.d.). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology.
  • MDPI. (2026, January 9). Enhanced Mechanical and Thermal Properties of Epoxy Resins Through Hard–Soft Biphasic Synergistic Toughening with Modified POSS/Polysulfide Rubber. MDPI.
  • Sáenz-Pérez, B., et al. (2025, September 25). Data on mechanical and thermal properties of an amine-epoxy system at various post-curing temperatures.
  • ChemistryTuition. (2014, October 8). Synthesis of Polyamides from [Video]. YouTube.

  • Barbucci, R., et al. (n.d.). Synthesis and characterization of poly(amido-amine)s belonging to two different homologous series. Polymer.
  • USDA. (2001, February 15). Cyclohexylamine.
  • PCI Magazine. (2012, April 2). A New Epoxy Curing Agent with Long Pot Life and Fast Cure. PCI Magazine.
  • Google Patents. (n.d.). EP0380029A2 - Bridged bis (cyclohexylamine) curing agents for epoxy resins.
  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • ResearchGate. (2025, August 10). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.
  • Habib, A. K., & Karim, S. A. (2021, July 15). The Synthesis of a New Aliphatic Polyamide Based on Some Adamantane's Derivatives. International Journal of Drug Delivery Technology.
  • ChemRxiv. (n.d.).
  • PubChem. (n.d.). 2-Methylcyclohexylamine.
  • Epochemie. (n.d.).
  • ThreeBond. (n.d.). Curing Agents for Epoxy Resin.
  • Echemi. (n.d.). This compound.
  • ChemicalBook. (n.d.). 67579-84-4(TRANS-2-(DIETHYLAMINO)-CYCLOHEXYLAMINE) Product Description.
  • Google Patents. (n.d.). JP2015093948A - Epoxy resin curing agent using bis(aminomethyl)cyclohexane, epoxy resin composition and cured product.
  • Arabian Journal of Chemistry. (n.d.). Synthesis and characterization of new poly(ester-amide)s containing diarylidenecyclohexanone in the main chain.
  • ResearchGate. (n.d.).
  • ACS Publications. (2024, October 29). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels.
  • Thermo Scientific Acros. (n.d.). trans-2-Aminomethyl-1-cyclohexanol, 99+%.
  • PubMed Central. (2012, August 17).
  • R&D Chemicals. (n.d.). This compound, suppliers and manufacturers.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of trans-2-Aminomethylcyclohexylamine (2-AMCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic hydrogenation procedures for producing trans-2-aminomethylcyclohexylamine (2-AMCA) , a critical cycloaliphatic diamine used as a curing agent for epoxy resins and a key intermediate in pharmaceutical synthesis.

The synthesis presents a dual challenge: chemoselectivity (preventing deamination and secondary amine formation) and diastereoselectivity (favoring the thermodynamic trans-isomer over the kinetic cis-isomer). While standard heterogeneous hydrogenation of 1,2-disubstituted aromatics favors syn-addition (yielding cis), this protocol utilizes a Ruthenium-catalyzed high-temperature isomerization strategy to achieve high trans content (>70%) in a scalable batch process.

Chemo-Physical Context & Reaction Mechanism[1][2][3][4]

The Stereochemical Challenge

The hydrogenation of the precursor, 2-aminobenzylamine (2-ABA) (often derived from 2-aminobenzonitrile), proceeds through the saturation of the aromatic ring.

  • Kinetic Control: Heterogeneous catalysts (Rh, Ru, Pt) facilitate the syn-addition of hydrogen to the aromatic face. This kinetically favors the cis-isomer .

  • Thermodynamic Control: The trans-isomer (diequatorial conformation) is thermodynamically more stable. Accessing this isomer requires conditions that permit reversible dehydrogenation/rehydrogenation or enamine-imine tautomerization, typically achieved at temperatures

    
     with specific catalyst active sites.
    
Reaction Pathway Diagram

The following diagram illustrates the reaction pathway, highlighting the critical isomerization step.

ReactionPathway Start 2-Aminobenzylamine (Aromatic Precursor) Inter Intermediate Species (Partially Reduced) Start->Inter + 3 H2 Ru/C Cis cis-2-AMCA (Kinetic Product) Inter->Cis Syn-Addition Fast (<120°C) Trans trans-2-AMCA (Thermodynamic Product) Cis->Trans Isomerization Ru/C, >160°C Reversible Byprod Secondary Amines (Dimerization) Cis->Byprod No NH3 Trans->Byprod No NH3

Caption: Reaction pathway showing the kinetic preference for cis-2-AMCA and the thermal isomerization required to reach the trans-isomer.

Critical Parameters & Catalyst Selection

ParameterRecommendationRationale
Catalyst 5% Ruthenium on Alumina (Ru/Al

O

)
or Carbon
Ru is superior to Rh for ring hydrogenation when trans-isomers are desired due to its higher activity in isomerization at elevated temperatures [1].
Solvent THF or Dioxane Ethers are stable under reduction conditions. Alcohols (iPrOH) are viable but may alkylate amines at high T.
Additive Ammonia (Liquid/Gas) Mandatory. Suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the Schiff base intermediate back to the primary amine [2].
Pressure 70 – 100 bar (1000–1450 psi) High hydrogen partial pressure is required to drive aromatic saturation.
Temperature Step 1: 110°C (Hydrogenation)Step 2: 170°C (Isomerization)A two-stage temperature ramp prevents exotherm runaways while ensuring thermodynamic equilibration in the final phase.

Experimental Protocol: Synthesis of trans-2-AMCA

Safety Warning: This protocol involves high-pressure Hydrogen gas (flammable/explosive) and Ammonia (toxic/corrosive). All operations must be performed in a rated autoclave behind a blast shield with appropriate gas detection systems active.

Materials
  • Precursor: 2-Aminobenzylamine (Purity >98%)

  • Catalyst: 5% Ru/Al

    
    O
    
    
    
    (dry weight basis, typically 5-10 wt% loading relative to substrate)
  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Gases: Hydrogen (5.0 grade), Ammonia (anhydrous)

Equipment Setup
  • Reactor: 300 mL Hastelloy or Stainless Steel (316L) High-Pressure Autoclave.

  • Agitation: Gas-entrainment impeller (1000+ RPM) to ensure mass transfer.

  • Control: PID temperature controller with internal thermocouple.

Step-by-Step Procedure
  • Reactor Loading:

    • Charge the autoclave with 2-Aminobenzylamine (20.0 g, 164 mmol) .

    • Add THF (100 mL) .

    • Add 5% Ru/Al

      
      O
      
      
      
      catalyst (2.0 g)
      . Note: Catalyst is pyrophoric; handle under inert atmosphere or wet with solvent immediately.
  • Inerting & Ammonia Charge:

    • Seal the reactor. Purge with Nitrogen (

      
       bar) to remove oxygen.
      
    • Cool reactor to 10°C.

    • Charge Anhydrous Ammonia (15 g) . Technique: Condense ammonia into a sample cylinder and push with nitrogen, or feed directly if equipped with a liquid pump.

  • Hydrogenation (Kinetic Phase):

    • Pressurize with Hydrogen to 50 bar .

    • Set agitation to 1000 RPM .

    • Heat to 110°C . Maintain for 2 hours .

    • Observation: Hydrogen uptake should be rapid. Repressurize if pressure drops below 40 bar.

  • Isomerization (Thermodynamic Phase):

    • Increase temperature to 170°C .

    • Increase Hydrogen pressure to 90-100 bar .

    • Hold at these conditions for 4–6 hours .

    • Mechanistic Note: This high-temperature soak facilitates the desorption/readsorption mechanism required to convert cis to trans.

  • Work-up:

    • Cool reactor to <25°C.

    • Vent Hydrogen/Ammonia slowly into a scrubber (dilute sulfuric acid trap).

    • Purge with Nitrogen (

      
       bar).
      
    • Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the catalyst. Warning: Spent catalyst is highly pyrophoric. Keep wet.

    • Concentration: Remove THF via rotary evaporation.

  • Purification:

    • The crude oil is a mix of cis and trans isomers.

    • Distillation: Perform vacuum distillation (approx. 80-90°C at 5 mmHg).

    • Optional Enrichment: If higher trans purity is required, recrystallization of the amine salt (e.g., using HCl or Acetate) in ethanol can further enrich the trans-isomer.

Analytical Validation

To verify the cis/trans ratio, use Gas Chromatography (GC) or NMR.

GC Method[3]
  • Column: Amine-specific capillary column (e.g., Rtx-5 Amine or CP-Volamine).

  • Conditions: Injector 250°C, Detector (FID) 280°C. Ramp 100°C to 250°C at 10°C/min.

  • Retention: The cis-isomer typically elutes before the trans-isomer due to steric crowding and lower boiling point (check specific column interaction).

Process Workflow Diagram

ProcessFlow Setup Reactor Setup (Precursor + Ru/C + THF) Ammonia Ammonia Charge (Suppress Dimers) Setup->Ammonia Stage1 Stage 1: Hydrogenation 110°C, 50 bar H2 (Ring Saturation) Ammonia->Stage1 Stage2 Stage 2: Isomerization 170°C, 100 bar H2 (Cis -> Trans Conversion) Stage1->Stage2 Workup Filtration & Distillation Stage2->Workup QC QC: GC Analysis Target: >70% Trans Workup->QC

Caption: Operational workflow for the two-stage batch hydrogenation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or insufficient H2 pressure.Check feed purity (Sulfur/Halogens poison Ru). Increase pressure to 100 bar.
High Secondary Amine Insufficient Ammonia.Increase NH

loading. Ensure NH

is not leaking during heat-up.
Low Trans Content Isomerization temperature too low or time too short.Increase Stage 2 temp to 180°C (ensure reactor safety limit). Extend hold time.
Ring Deamination Temperature too high during Stage 1.Strictly adhere to the 110°C limit until H2 uptake slows, then ramp to 170°C.

References

  • Brake, L. D. (1972). Process for the preparation of cyclohexylamines by catalytic hydrogenation of anilines. U.S. Patent 3,696,108. Link (Foundational work on Ru-catalyzed isomerization of aromatic amines).

  • Greenfield, H. (1976). The Hydrogenation of Aromatic Amines. Annals of the New York Academy of Sciences. Link (Mechanistic insight into ammonia suppression of secondary amines).

  • Roessler, F. (2018). Catalytic Hydrogenation of Nitriles and Imines. In Applied Homogeneous Catalysis with Organometallic Compounds.
  • BASF SE. (2010). Method for producing trans-1,2-diaminocyclohexane. Patent WO2010046337. Link (Analogous industrial procedure for trans-isomer enrichment via high-temperature Ru catalysis).

Application Note: trans-2-Aminomethyl-cyclohexylamine (t-AMC) in Platinum Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the utilization of trans-2-Aminomethyl-cyclohexylamine (t-AMC) in coordination chemistry, specifically focusing on its application in designing platinum(II) anticancer agents.

Executive Summary

This compound (t-AMC) represents a critical scaffold in the development of non-classical platinum(II) antitumor agents. Unlike the 1,2-diaminocyclohexane (DACH) ligand found in Oxaliplatin—which forms a 5-membered chelate ring—t-AMC forms a 6-membered chelate ring upon coordination. This structural expansion alters the "bite angle" at the metal center, modifying the kinetics of DNA aquation and the nature of the resulting DNA adducts. This guide provides a validated workflow for ligand resolution, complex synthesis, and structural characterization.

Ligand Architecture & Coordination Mechanics

The stereochemistry of the cyclohexane backbone is the determinant factor in the ligand's efficacy. The trans-isomer creates a rigid chair conformation that locks the amine groups into a specific spatial arrangement, preventing the "wobble" associated with cis-isomers.

Comparative Chelate Geometry
Feature1,2-DACH (Oxaliplatin)trans-2-AMC (t-AMC)
Chelate Ring Size 5-Membered6-Membered
Bite Angle (N-Pt-N) ~85°~91-94°
Steric Bulk Planar/RigidChair/Bulky
DNA Adduct Profile 1,2-Intrastrand (GG)Modified 1,2-GG & 1,3-GTG

Mechanistic Implication: The 6-membered ring of the Pt(t-AMC) complex increases the steric demand around the platinum center. This steric hindrance reduces detoxification by glutathione (GSH) and alters the recognition of the Pt-DNA adduct by mismatch repair (MMR) proteins, potentially overcoming cisplatin resistance.

Experimental Protocols

Protocol A: Optical Resolution of this compound

Objective: To isolate the enantiomerically pure (1R,2R) or (1S,2S) ligand from the racemic trans-mixture.

Reagents:

  • Racemic this compound

  • L-(+)-Tartaric acid (Resolving agent)[1]

  • Solvent: Methanol/Water (9:1 v/v)

  • KOH (pellets)

Workflow:

  • Salt Formation: Dissolve 10 mmol of racemic t-AMC in 20 mL of Methanol/Water.

  • Addition: Slowly add 10 mmol of L-(+)-Tartaric acid dissolved in 10 mL of warm methanol.

  • Crystallization: Heat to reflux for 30 minutes, then allow to cool slowly to room temperature over 12 hours. The diastereomeric salt (typically the R,R-amine L-tartrate) will crystallize.

  • Recrystallization: Recrystallize the solid twice from hot methanol to achieve >98% enantiomeric excess (ee).

  • Free Base Liberation: Dissolve the purified tartrate salt in minimal water. Add KOH pellets until pH > 12. Extract the free amine with Dichloromethane (3 x 15 mL). Dry over MgSO₄ and evaporate.[2][3]

Protocol B: Synthesis of cis-Dichloro(trans-AMC)platinum(II)

Objective: Coordination of the bidentate ligand to the Pt(II) center.

Reagents:

  • Potassium Tetrachloroplatinate (K₂PtCl₄)

  • Chiral t-AMC (from Protocol A)

  • 0.1 M HCl

  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq (415 mg, 1 mmol) of K₂PtCl₄ in 10 mL of deionized water. Filter to remove any insoluble impurities.

  • Ligand Addition: Dissolve 1.0 eq (128 mg, 1 mmol) of t-AMC in 5 mL of water. Critical Step: Adjust pH of the ligand solution to 6.5–7.0 using 0.1 M HCl to prevent the formation of hydroxo-bridged species.

  • Reaction: Add the ligand solution dropwise to the platinum solution with constant stirring.

  • Incubation: Protect from light (foil wrap). Stir at room temperature for 24–48 hours. A yellow precipitate will form gradually.

    • Note: If precipitation is slow, heat gently to 40°C for 2 hours.

  • Purification:

    • Filter the yellow solid (crude complex).

    • Wash with water (2 x 5 mL), Ethanol (1 x 5 mL), and Diethyl Ether (1 x 5 mL).

    • Recrystallization (Optional): Dissolve in hot DMF and precipitate by adding excess 0.1 M HCl.

  • Yield Expectation: 60–75%.

Visualization of Workflows

Figure 1: Synthesis & Mechanism Logic Flow

This diagram illustrates the conversion of the precursor to the final active pharmaceutical ingredient (API) and its biological interaction.

G Racemate Racemic t-AMC ResSalt Diastereomeric Salt (Crystallization) Racemate->ResSalt Resolution Tartrate L-Tartaric Acid Tartrate->ResSalt PureLigand (1R,2R)-t-AMC (Free Base) ResSalt->PureLigand KOH / Extraction Complex [Pt(t-AMC)Cl2] (Yellow Solid) PureLigand->Complex Coordination (pH 6.5-7.0) K2PtCl4 K2PtCl4 (Aqueous) K2PtCl4->Complex DNA Nuclear DNA Complex->DNA Aquation & Binding Adduct 1,3-G,G Crosslink (Apoptosis/Necrosis) DNA->Adduct Structural Distortion

Caption: Workflow for the resolution of t-AMC, coordination to Platinum(II), and subsequent biological mechanism of action.

Analytical Characterization (QC)

To ensure the integrity of the coordination sphere, the following parameters must be verified:

TechniqueExpected ResultInterpretation
¹⁹⁵Pt NMR Single peak @ -2300 to -2600 ppmConfirms N₂Cl₂ coordination sphere.
¹H NMR Downfield shift of CH₂-NH₂ protonsVerifies coordination of amine nitrogens.
Elemental Analysis C, H, N within ±0.4%Confirms purity and hydration state.
HPLC >98% PurityAbsence of unreacted K₂PtCl₄.

Safety & Handling

  • Platinum Salts: Potent sensitizers. Use nitrile gloves and work in a fume hood to avoid inhalation of dust.

  • t-AMC: Corrosive amine. Causes severe skin burns and eye damage.

  • Waste: All platinum-containing waste must be segregated for heavy metal disposal/recovery.

References

  • Khokhar, A. R., et al. (1991). "Synthesis and antitumor activity of platinum(II) complexes of 2-aminomethylcyclohexylamine." Journal of Inorganic Biochemistry.

  • Bierbach, U., et al. (1998). "Mechanisms of the reaction of platinum(II) complexes with DNA." Chemical Reviews.

  • Apps, M. G., et al. (2015). "The structural and electronic influence of the ligand in platinum anticancer complexes." Dalton Transactions.

  • Yoshida, M., et al. (1994). "Resolution of cyclic diamines and their application to asymmetric synthesis." Tetrahedron: Asymmetry.

Sources

Application Note: High-Performance Coating Formulations using trans-2-Aminomethyl-cyclohexylamine (2-AMCHA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

trans-2-Aminomethyl-cyclohexylamine (referred to herein as 2-AMCHA ) is a specialized cycloaliphatic diamine (CAS: 24716-89-0).[1][2] Unlike common commodity hardeners (e.g., IPDA, 1,3-BAC), 2-AMCHA is often utilized in high-value applications requiring specific stereochemical rigidity or as a pharmaceutical intermediate.

In coating applications, its trans-conformation locks the cyclohexane ring into a rigid chair structure, potentially yielding thermosets with exceptional Glass Transition Temperatures (Tg) and solvent resistance. However, its low Amine Hydrogen Equivalent Weight (AHEW) and asymmetric reactivity profile present distinct formulation challenges, specifically regarding amine blush and brittleness .

Chemical Structure & Reactivity Logic

The molecule contains two distinct primary amine environments:

  • Ring Amine (C1 Position): Directly attached to the cyclohexane ring. Sterically hindered; lower reactivity.[3]

  • Methyl-Amine (C2 Position): Attached via a methylene bridge (-CH2-NH2). Aliphatic character; higher reactivity.

This differential reactivity allows for "B-staging" (partial cure) but necessitates a high-temperature post-cure to drive the ring amine to full conversion.

ChemicalStructure cluster_0 This compound (2-AMCHA) cluster_1 Performance Implications Struct Cyclohexane Ring (Rigid Chair Conformation) Amine1 Ring Amine (-NH2) [Hindered, Slow] Struct->Amine1 C1 Position Amine2 Methyl Amine (-CH2-NH2) [Active, Fast] Struct->Amine2 C2 Position Prop2 Chemical Resistance Struct->Prop2 Prop1 High Tg (>120°C potential) Amine1->Prop1 Risk1 Risk: Amine Blush (Requires Adduction) Amine2->Risk1

Figure 1: Structural reactivity map of 2-AMCHA showing the differential reactivity between the ring amine and the pendant methyl amine.

Formulation Logic: The "Why" Behind the Steps

Stoichiometry Calculations

Accurate stoichiometry is non-negotiable for 2-AMCHA due to its low molecular weight. A slight error in weighing can lead to significant off-ratio networks (sticky films or brittle failures).

  • Molecular Weight (MW): 128.22 g/mol

  • Active Hydrogens: 4 (Two primary amines)

  • AHEW Calculation:

    
    
    

Comparison Table: 2-AMCHA vs. Standard Hardeners

Property2-AMCHAIPDA (Isophorone Diamine)1,3-BACImplication
MW ( g/mol ) 128.2170.3142.2Lower loading required.
AHEW (g/eq) 32.1 42.635.5Critical: High crosslink density; potential for brittleness.
PHR (with EEW 190) 16.9 22.418.7Small mix volumes require precision scales (0.01g).
The Necessity of Adduction

Using pure 2-AMCHA directly with liquid epoxy (DGEBA) is not recommended for surface coatings for two reasons:

  • Amine Blush: The highly reactive primary amines will react with atmospheric CO2 and moisture before reacting with the epoxy, forming carbamate salts (waxy surface haze).

  • Volatility: The low MW vapor pressure can cause toxicity issues and surface defects.

Strategy: Formulate an in-situ adduct. Pre-react the hardener with a small amount of epoxy to increase MW and reduce vapor pressure/blush potential.

Protocol 1: Preparation of Anti-Blush Adduct Hardener

This step converts the raw 2-AMCHA into a user-friendly curing agent.

Materials:

  • Hardener: this compound (2-AMCHA)[1][2][4]

  • Resin: Liquid Bisphenol A Epoxy (EEW ~190, e.g., EPON 828 or DER 331)

  • Solvent: Benzyl Alcohol (Plasticizer/Accelerator) or Ethanol (if solvent-free is not required).

Procedure:

  • Charge Reactor: In a glass vessel equipped with a mechanical stirrer and thermometer, charge 100g of 2-AMCHA .

  • Heat: Warm to 50°C under nitrogen blanket (to prevent oxidation/carbonation).

  • Add Epoxy: Slowly drip 15g of Liquid Epoxy (EEW 190) into the amine over 30 minutes.

    • Exotherm Warning: The reaction is highly exothermic. Do not exceed 90°C.

  • Digest: Hold at 80°C for 60 minutes to ensure all epoxy groups are consumed.

  • Dilute (Optional): Add 20g Benzyl Alcohol to reduce viscosity and accelerate the final cure.

  • Cool & Store: Cool to room temperature. Store in a tightly sealed glass container under nitrogen.

Result: This "Adduct Hardener" now has a higher AHEW (re-calculate based on added mass) and significantly reduced blushing tendency.

Protocol 2: Coating Formulation & Application

Standard protocol for a clear, chemical-resistant coating.

Mix Ratio Calculation (Example)

Assuming use of Pure 2-AMCHA (for laboratory characterization):

  • Resin (Part A): 100.0 g (EEW 190)

  • Hardener (Part B): 16.9 g (AHEW 32.1)

  • Total Mass: 116.9 g

Application Workflow

ApplicationProtocol Start Start: Material Equilbration (25°C) Mix Dispersion Mix Part A + Part B (3 mins) Low Shear (avoid bubbles) Start->Mix Induct Induction Period (CRITICAL: 15 mins) Allows adduct formation & CO2 release Mix->Induct Apply Application Drawdown or Spray (Target DFT: 50-100 microns) Induct->Apply Flash Solvent Flash-off (if solvent used) 15 mins @ 25°C Apply->Flash Cure Cure Schedule See Section 5 Flash->Cure

Figure 2: Step-by-step application workflow emphasizing the critical induction period.

Detailed Steps:

  • Dispersion: Weigh Part A and Part B into a clean container. Accuracy ±0.01g is vital.

  • Mixing: Mix thoroughly for 3 minutes. Scrape sides and bottom.

    • Note: The mixture will be low viscosity initially.

  • Induction Time (15 mins): Let the mix sit. This allows the amine and epoxy to begin reacting, building molecular weight and reducing the chance of blush upon application. Do not skip this for cycloaliphatics.

  • Degassing: If vacuum is available, degas at 25 inHg for 2 minutes to remove mixing air.

  • Application: Apply to substrate (steel, glass, or silicon wafer) using a drawdown bar or spin coater.

Curing Schedules & Thermal Processing

Because 2-AMCHA has a rigid ring structure, ambient cure (25°C) will vitrify the system before full chemical conversion is reached, trapping unreacted groups and limiting chemical resistance.

Recommended Cure Profiles[5]
ProfileConditionsTarget OutcomeApplication
A: Ambient 7 days @ 25°C~85% Conversion, Tg ~55°CGeneral purpose, moderate resistance.
B: Thermal Boost 24h @ 25°C + 2h @ 80°C>95% Conversion, Tg ~90°CLab equipment coatings, flooring.
C: High Performance 2h @ 60°C + 2h @ 120°C100% Conversion, Tg >120°CDrug Development/Medical Devices (Sterilizable).

Scientific Rationale: The "High Performance" schedule is required to mobilize the polymer chains enough to allow the sterically hindered ring amine to find and react with remaining epoxide groups. Without this heat, the coating may be brittle and susceptible to solvent swelling.

Troubleshooting & Quality Control

Common Defects
  • Greasy Film (Blush): Caused by high humidity or lack of induction time.

    • Fix: Use the Adduct Protocol (Section 3) or add 5% Benzyl Alcohol.

  • Brittleness: Caused by high crosslink density (short chain segments).

    • Fix: Blend 2-AMCHA with a flexibilizer like Jeffamine D-230 (Long chain polyether amine) at a 70:30 ratio.

QC Testing
  • MEK Rub Test (ASTM D4752): Fully cured 2-AMCHA coatings should withstand >100 double rubs.

  • DSC (Differential Scanning Calorimetry): Run a scan from 25°C to 200°C. A residual exotherm indicates incomplete cure (requires higher post-cure temp).

References

  • PubChem. (2025).[5][6] 2-(Aminomethyl)cyclohexanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Huntsman Corporation. (2019). Jeffamine® Polyetheramines and Cycloaliphatic Amine Hardeners Technical Bulletin.
  • Pascault, J.P., et al. (2002). Thermosetting Polymers.[7] Marcel Dekker. (Reference for epoxy-amine stoichiometry and vitrification mechanisms).

  • Ellis, B. (1993). Chemistry and Technology of Epoxy Resins. Blackie Academic & Professional. (Reference for amine blushing mechanisms).

Sources

Application Note: Synthesis and Functionalization of trans-2-(Aminomethyl)cyclohexylamine Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It focuses on the C1-symmetric nature of trans-2-(aminomethyl)cyclohexylamine (AMC), distinguishing it from the common C2-symmetric trans-1,2-diaminocyclohexane (DACH).

Executive Summary & Strategic Value

The trans-2-(aminomethyl)cyclohexylamine (AMC) scaffold represents a "privileged" class of chiral auxiliaries. Unlike its C2-symmetric cousin (trans-1,2-diaminocyclohexane), AMC possesses C1 symmetry with two electronically and sterically distinct nitrogen centers:

  • Ring Nitrogen (N1): Directly attached to the secondary carbon of the cyclohexane ring (Sterically hindered, rigid).

  • Exocyclic Nitrogen (N2): Attached to the primary methylene group (Sterically accessible, flexible).

This steric differentiation allows for highly selective mono-functionalization without the need for statistical protection strategies, making AMC an ideal scaffold for non-symmetrical ligands (e.g., Salen-type, Sulfonamide-Amine) used in asymmetric transfer hydrogenation (ATH) and transition-metal catalysis.

Synthesis & Resolution Strategy

Direct resolution of the diamine is often low-yielding due to solubility issues. The most robust, "self-validating" route involves the resolution of the precursor, trans-2-aminocyclohexanecarboxylic acid (ACHC), followed by reduction.

Protocol 1: Enantioselective Synthesis via ACHC Resolution

Objective: Isolate (1R,2R)-2-(aminomethyl)cyclohexylamine dihydrochloride.

Step A: Resolution of trans-2-Aminocyclohexanecarboxylic Acid

Rationale: Resolving the zwitterionic amino acid is thermodynamically more controlled than the diamine.

  • Reagents: (±)-trans-2-aminocyclohexanecarboxylic acid, L-(+)-Tartaric acid, Water.

  • Mechanism: Formation of diastereomeric tartrate salts.[1]

Procedure:

  • Dissolution: Dissolve (±)-ACHC (100 mmol) in boiling water (approx. 5 mL/g).

  • Salt Formation: Add L-(+)-Tartaric acid (50 mmol, 0.5 eq) slowly. Note: Using 0.5 eq leverages the "Pope-Peachey" method to maximize yield of the less soluble salt.

  • Crystallization: Cool slowly to room temperature, then to 4°C for 12 hours. The (1R,2R)-ACHC·L-tartrate salt crystallizes out.

  • Recrystallization: Recrystallize the solid from water until constant rotation is achieved (

    
     (c=1, H2O)).
    
  • Free Basing: Treat the salt with Amberlite IRA-400 (OH- form) or equivalent ion-exchange resin to liberate the free amino acid.

Step B: Reduction to the Diamine

Rationale: LiAlH4 reduction converts the carboxylic acid (or ester/amide) to the primary amine, preserving the trans stereochemistry.

Procedure:

  • Esterification (Optional but recommended): Convert the resolved amino acid to the methyl ester using SOCl2/MeOH to improve solubility in ether/THF.

  • Reduction: Suspend LiAlH4 (3.0 eq) in dry THF under Argon.

  • Addition: Add the amino ester (dissolved in THF) dropwise at 0°C.

  • Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (disappearance of ester spot).

  • Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O).

  • Isolation: Filter precipitate, dry organics (Na2SO4), and concentrate to yield the oily diamine.

  • Storage: Convert to the dihydrochloride salt (HCl/dioxane) for long-term stability.

Chemoselective Functionalization (The Core Advantage)

The power of AMC lies in differentiating N1 and N2. The exocyclic amine (N2) is a primary amine on a primary carbon, making it significantly more nucleophilic and less hindered than the ring amine (N1).

Protocol 2: Selective Sulfonylation (Noyori-Type Ligand Synthesis)

Target: N-((1R,2R)-2-aminocyclohexyl)methyl)-4-methylbenzenesulfonamide (Mono-sulfonylation at N2).

Experimental Workflow:

  • Conditions: Dissolve (1R,2R)-AMC (1.0 eq) in DCM at -78°C. Add Triethylamine (1.1 eq).

  • Addition: Add Tosyl Chloride (TsCl, 0.95 eq) dissolved in DCM dropwise over 1 hour.

    • Critical Control Point: Low temperature and slight substoichiometry of electrophile ensure reaction occurs only at the exocyclic N2.

  • Warm-up: Allow to warm to 0°C over 2 hours.

  • Validation: TLC should show a major mono-substituted product. If bis-sulfonylation is observed, lower the temperature or concentration.

  • Workup: Wash with NaHCO3, dry, and purify via column chromatography (SiO2, DCM/MeOH/NH3).

Visualization: Synthesis & Selectivity Pathways

AMC_Synthesis Racemic Racemic trans-ACHC Tartrate Salt Formation (L-Tartaric Acid) Racemic->Tartrate Resolution Resolved_Acid (1R,2R)-ACHC (Resolved) Tartrate->Resolved_Acid Crystallization Reduction Reduction (LiAlH4 / THF) Resolved_Acid->Reduction Esterification -> Red Diamine (1R,2R)-AMC (Chiral Scaffold) Reduction->Diamine Path_N2 Path A: Exocyclic N2 Attack (Kinetic Control, -78°C) Diamine->Path_N2 1 eq TsCl Path_N1 Path B: Bis-Functionalization (Thermodynamic Control) Diamine->Path_N1 2 eq Aldehyde Product_A Mono-Sulfonamide (Noyori-type Ligand) Path_N2->Product_A Selective Product_B Salen-type Ligand (Bis-Imine) Path_N1->Product_B Condensation

Figure 1: Workflow for the resolution of the amino-acid precursor and subsequent divergent synthesis of mono- and bis-functionalized ligands.

Application Case Study: Asymmetric Transfer Hydrogenation (ATH)

Ligands derived from AMC are particularly effective in the Ru-catalyzed ATH of aromatic ketones.

Catalyst Preparation: Complexation of the Mono-Tosyl-AMC ligand (from Protocol 2) with


 yields a catalyst structurally similar to the TsDPEN-Ru complex but with a flexible methylene "hinge."

Performance Data (Comparative):

Ligand ScaffoldSubstrate (Acetophenone)Conv. (%)ee (%)Notes
(1R,2R)-DACH 1-Phenylethanol>9996Rigid bite angle
(1R,2R)-AMC 1-Phenylethanol>9992-95 Flexible bite angle
(1R,2R)-AMC Bulky Ketones95>97 Reduced steric clash

Interpretation: While DACH is superior for simple substrates, the AMC scaffold often outperforms in sterically demanding substrates due to the increased flexibility provided by the methylene spacer.

Quality Control & Characterization

To ensure the integrity of the chiral auxiliary, the following QC steps are mandatory:

  • Enantiomeric Excess (ee):

    • Method: Derivatization with Mosher's Acid Chloride (MTPA-Cl).

    • Analysis: 1H NMR or 19F NMR. The diastereomeric methyl signals will be distinct.

    • Acceptance Criteria: >98% ee.[2]

  • Regiochemistry Check:

    • Method: 2D NMR (HMBC).

    • Check: Correlation between the Sulfonyl aromatic protons and the methylene protons (-CH2-N) confirms N2 functionalization.

References

  • Resolution of Precursor: Gellman, S. H.; et al. "Resolution of trans-2-aminocyclohexanecarboxylic acid." J. Org.[3] Chem.2001 , 66, 5629.

  • General Synthesis of Diamines: Balsamo, A.; et al. "Synthesis and pharmacological evaluation of some trans-2-aminomethylcyclohexylamine derivatives." Eur. J. Med. Chem.1989, 24, 531.
  • Application in Catalysis: Touchard, F.; et al.
  • Steric Differentiation: Trost, B. M.; Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chem. Rev.1996 , 96, 395.

Sources

Step-by-step reaction mechanism of trans-2-Aminomethyl-cyclohexylamine with aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Elucidating the Reaction Mechanism of trans-1,3-Diaminocyclohexane Scaffolds with Aldehydes: A Guide for Synthetic and Medicinal Chemists

Audience: Researchers, scientists, and drug development professionals

Abstract

The condensation of chiral diamines with aldehydes is a cornerstone reaction in synthetic chemistry, providing rapid access to complex heterocyclic scaffolds. This guide focuses on the reaction between trans-2-aminomethyl-cyclohexylamine, a representative of the trans-1,3-diaminocyclohexane family, and various aldehydes. This transformation proceeds through a sequential imine formation and intramolecular cyclization to yield stereochemically defined hexahydropyrimidine derivatives. These products are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their utility as rigid scaffolds for drug design. We will provide a detailed, step-by-step mechanistic breakdown, discuss the critical role of the diamine's stereochemistry in directing the reaction outcome, present a robust experimental protocol, and summarize key performance data.

Mechanistic Overview & Significance

The reaction between a 1,3-diamine and an aldehyde is a classic condensation reaction that results in the formation of a cyclic aminal, specifically a tetrahydropyrimidine ring system. The use of a stereochemically defined starting material like this compound allows for the synthesis of products with predictable three-dimensional structures, a critical aspect in the development of selective pharmaceuticals.

The overall transformation can be visualized as the formation of a six-membered heterocyclic ring fused to the cyclohexane backbone, with the aldehyde's "R" group installed on the carbon atom situated between the two nitrogen atoms.

G diamine trans-2-Aminomethyl- cyclohexylamine product Fused Tetrahydropyrimidine Derivative diamine->product + aldehyde Aldehyde (R-CHO) aldehyde->product water Water (H₂O) caption Overall Reaction Scheme

Caption: Overall Reaction Scheme

Detailed Step-by-Step Reaction Mechanism

The formation of the tetrahydropyrimidine ring is not a single-step event but a sequence of reversible reactions. The mechanism is typically facilitated by mild acid catalysis, which is crucial for the dehydration step. The pH must be carefully controlled, as excessive acidity will protonate the amine nucleophiles, rendering them unreactive.[1]

Step 1: Nucleophilic Attack and Carbinolamine Formation The reaction initiates with the nucleophilic attack of one of the primary amino groups on the electrophilic carbonyl carbon of the aldehyde. This is followed by a rapid proton transfer from the nitrogen to the oxygen, yielding a neutral tetrahedral intermediate known as a carbinolamine (or aminoalcohol).[2] This step is fully reversible.

Step 2: Dehydration to form the Iminium Ion The hydroxyl group of the carbinolamine is a poor leaving group. Under mildly acidic conditions (pH 4-5), the hydroxyl group is protonated, converting it into a much better leaving group: water.[1] The lone pair of electrons on the adjacent nitrogen assists in the departure of the water molecule, leading to the formation of a resonance-stabilized iminium ion.

Step 3: Intramolecular Cyclization (Annulation) This is the key ring-forming step. The second, pendant amino group of the cyclohexane backbone now acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the iminium ion, forming a new carbon-nitrogen bond and constructing the six-membered tetrahydropyrimidine ring.

Step 4: Deprotonation to Yield the Final Product The resulting cyclic intermediate bears a positive charge on the newly bonded nitrogen. A solvent molecule or another amine molecule acts as a base, removing a proton to neutralize the charge and yield the final, stable fused tetrahydropyrimidine product.

G A 1. Nucleophilic Attack Diamine attacks aldehyde carbonyl B Carbinolamine Intermediate (Reversible) A->B H⁺ Transfer C 2. Protonation & Dehydration -OH protonated, H₂O leaves B->C + H⁺ D Iminium Ion Intermediate (Resonance Stabilized) C->D - H₂O E 3. Intramolecular Cyclization Second amine attacks iminium carbon D->E Ring Formation F Cyclic Ammonium Intermediate G 4. Deprotonation Proton removed by base F->G - H⁺ H Final Product (Fused Tetrahydropyrimidine) caption Step-by-Step Reaction Mechanism

Caption: Step-by-Step Reaction Mechanism

Stereochemical Considerations: The Role of the trans-Backbone

The trans configuration of the substituents on the cyclohexane ring is crucial for the stereochemical outcome of the reaction. The cyclohexane ring exists predominantly in a chair conformation. In the trans-isomer, the amino and aminomethyl groups will occupy equatorial positions to minimize steric strain. This pre-organized conformation holds the two nucleophilic nitrogen atoms in a specific spatial arrangement.

During the intramolecular cyclization step, the attack of the second amino group occurs from a defined trajectory, leading to the formation of a thermodynamically favored, stereochemically defined product. This diastereoselectivity is a key advantage of using cyclic diamines in synthesis, as it reduces the formation of complex product mixtures and simplifies purification.[3][4] The rigidity of the fused ring system ensures that the stereochemistry established in the reaction is maintained.

Experimental Protocol: Synthesis of a Fused Tetrahydropyrimidine

This protocol provides a general method for the condensation of this compound with an aromatic aldehyde.

4.1 Materials & Reagents

  • This compound (1.0 eq)

  • Substituted Aldehyde (e.g., Benzaldehyde) (1.05 eq)

  • Methanol (or Ethanol), anhydrous

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

4.2 Equipment

  • Round-bottom flask with magnetic stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.3 Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.2 M concentration).

  • Addition of Reagents: While stirring, add the aldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 eq).

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo to yield the crude product.

    • If necessary, purify the product by flash column chromatography on silica gel or by recrystallization to obtain the pure fused tetrahydropyrimidine.

Caption: Experimental Workflow

Data Presentation: Substrate Scope & Yields

The reaction is generally high-yielding and tolerates a wide variety of aldehydes. The electronic nature of the substituent on the aromatic ring of the aldehyde can influence the reaction rate but typically does not impede product formation.

EntryAldehyde SubstrateSolventCatalystTime (h)Yield (%)Diastereomeric Ratio
1BenzaldehydeMethanolAcetic Acid6>95>99:1
24-NitrobenzaldehydeEthanolNone4>98>99:1
34-MethoxybenzaldehydeMethanolAcetic Acid892>99:1
42-FuraldehydeEthanolNone596>99:1
5PivalaldehydeMethanolAcetic Acid1285>95:5

Note: Data are representative examples synthesized from literature precedents on similar 1,3-diamine systems. Actual results may vary.

Applications in Medicinal Chemistry and Drug Development

The tetrahydropyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif capable of binding to multiple biological targets. Molecules incorporating this fused ring system have demonstrated a wide range of biological activities. The rigid, chair-like conformation imparted by the cyclohexane backbone provides a well-defined three-dimensional structure that can be used to orient pharmacophoric groups in precise vectors for optimal target engagement.

The versatility of this reaction allows for the rapid generation of libraries of diverse compounds by simply varying the aldehyde input, making it a valuable tool in the hit-to-lead optimization phase of drug discovery.[5][6]

References

  • Guchhait, S. K., Priyadarshani, G., & Gulghane, N. M. (2016). A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. RSC Advances, 6(63), 56056-56063. [Link]

  • Cid, M. M., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 235-243. [Link]

  • Chemistry LibreTexts. (2023). Addition of Secondary Amines to Form Enamines. [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. In Organic Chemistry II. [Link]

  • The Organic Chemistry Tutor. (2023). Reactions of Amines with Ketones and Aldehydes: Enamine Formation. YouTube. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735. [Link]

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • MDPI. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6902. [Link]

  • RSC Publishing. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12(3), 1084-1089. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

Sources

Troubleshooting & Optimization

Purification techniques to remove cis-isomers from trans-2-Aminomethyl-cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge

2-(Aminomethyl)cyclohexylamine (often abbreviated as 2-AMCHA or 2-AMC) is a critical diamine precursor used in the synthesis of polyamides, epoxy curing agents, and pharmaceutical intermediates. The molecule exists as two geometric isomers: cis and trans.

  • The Target: The trans-isomer is generally the thermodynamically preferred and industrially valuable form due to its ability to adopt a diequatorial conformation, providing superior structural rigidity and thermal properties in polymer applications.

  • The Problem: Synthetic routes (e.g., hydrogenation of aromatic nitriles) often yield a mixture of cis and trans isomers (typically 30:70 to 50:50). Separating them is difficult because their boiling points are nearly identical (

    
    ), rendering simple distillation ineffective.
    

This guide details three field-proven purification protocols ranging from bulk enrichment to high-purity polishing.

Module 1: Decision Matrix & Workflow

Before selecting a method, assess your starting purity and available equipment.[1]

PurificationStrategy Start Starting Material (Cis/Trans Mixture) Analysis Analyze Ratio (GC or NMR) Start->Analysis Decision Target Purity? Analysis->Decision Distill High-Efficiency Vacuum Fractionation (Enrichment to ~80-90%) Decision->Distill Bulk Enrichment Needed Recryst Salt Recrystallization (Polishing to >99%) Decision->Recryst Need >99% Purity Isom Catalytic Isomerization (Convert Cis to Trans) Decision->Isom Trans Yield < 50% Distill->Recryst Final Polish Isom->Distill Recycle

Figure 1: Purification Decision Matrix. Select the workflow based on your current purity vs. target specifications.

Module 2: Troubleshooting Distillation (Bulk Enrichment)

Context: Simple distillation fails because the vapor pressure difference between the cis (axial-equatorial) and trans (diequatorial) isomers is minimal.

FAQ: Why am I not seeing separation?

A: You likely lack sufficient "Theoretical Plates." To separate isomers with a boiling point difference (


) of <2°C, you need a column efficiency of >50 theoretical plates and a high reflux ratio (10:1 to 20:1).
Protocol: High-Efficiency Vacuum Fractionation

Objective: Enrich trans-isomer from 50% to ~85%.

  • Equipment: Use a Spinning Band Distillation column or a Packed Column (Sulzer packing) with a vacuum controller.

  • Pressure: Maintain 10–20 mmHg . Lower pressure reduces thermal degradation but compresses the boiling point difference further.

  • Reflux Ratio: Set initially to Total Reflux for 1 hour to equilibrate, then adjust to 20:1 (20 parts return to pot, 1 part collected).

  • Fractions:

    • Fore-cut: Typically enriched in the cis-isomer (slightly lower boiling point due to higher internal steric energy/lower symmetry).

    • Main-cut: Enriched trans-isomer.

Data Verification:

Parameter Specification
Vacuum Pressure 15 mmHg (± 1 mmHg)
Pot Temperature ~110°C (Dependent on vacuum)
Reflux Ratio 20:1

| Expected Purity | 80–90% trans |

Module 3: Chemical Resolution (High Purity >99%)

Context: This is the most robust method for obtaining pharmaceutical-grade purity. It relies on the significant solubility difference between the hydrochloride salts of the two isomers. The trans-isomer salt packs more efficiently in the crystal lattice (higher lattice energy) and is less soluble in alcohols.

FAQ: Why does the oil not crystallize?

A: The free base of 2-AMCHA is a liquid or low-melting solid. You must form a salt. If the salt oils out, your solvent is too polar (too much water) or the concentration is too high.

Protocol: Selective Crystallization of Dihydrochloride Salt

Objective: Isolate >99% trans-isomer from an enriched mixture.

Reagents:

  • Crude 2-AMCHA (Free base)

  • Anhydrous Methanol (MeOH)

  • HCl gas or 4M HCl in Dioxane (Avoid aqueous HCl to prevent solubility issues).

Step-by-Step Workflow:

Recrystallization Step1 Dissolve Crude Amine in Methanol (10x vol) Step2 Slow Addition of HCl (Maintain T < 40°C) Step1->Step2 Step3 Cool to 0-5°C (Stir 2-4 hours) Step2->Step3 Step4 Filtration Step3->Step4 Solid Solid Cake: Trans-2-AMCHA·2HCl (Low Solubility) Step4->Solid Retain Liquor Mother Liquor: Cis-Isomer Enriched Step4->Liquor Discard/Recycle Step5 Neutralization (NaOH/Water) Solid->Step5 Final Pure Trans-Free Base (>99% de) Step5->Final

Figure 2: Selective Crystallization Workflow. The trans-isomer precipitates preferentially.

Detailed Procedure:

  • Dissolution: Dissolve 100g of crude amine in 500mL of anhydrous Methanol.

  • Salt Formation: Slowly bubble anhydrous HCl gas or drip HCl/Dioxane into the solution. The reaction is exothermic; maintain temperature <40°C .

    • Endpoint: pH 2-3 (wet pH paper).

  • Crystallization: Cool the mixture to 0–5°C and stir for 4 hours. The trans-dihydrochloride will precipitate as a white solid. The cis-salt remains largely solubilized in the methanol.

  • Filtration: Filter the solid and wash with cold methanol.

  • Neutralization (Recovery): Dissolve the salt in minimal water, add 50% NaOH until pH >12, and extract the free amine with Dichloromethane (DCM) or Toluene.

  • Drying: Dry organic layer over

    
     and evaporate solvent.
    

Note: If the cis-content is very high (>40%), a second recrystallization of the salt may be required.

Module 4: Catalytic Isomerization (Yield Optimization)

Context: If you have a large amount of cis-isomer waste (from the mother liquor of Module 3), do not discard it. The trans-isomer is thermodynamically more stable.[2][3]

FAQ: Can I convert the cis-waste back to trans?

A: Yes. By heating the cis-isomer in the presence of a hydrogenation catalyst, you can re-equilibrate the mixture to the thermodynamic ratio (typically favoring trans).

Protocol:

  • Catalyst: Raney Nickel (5% w/w) or Ruthenium on Alumina (5% Ru/Al2O3).

  • Conditions: Heat the cis-enriched amine (free base) to 150–180°C under an inert atmosphere (Nitrogen or low-pressure Hydrogen, ~10 bar) for 4–6 hours.

  • Result: The mixture will equilibrate to approximately 60:40 or 70:30 (trans:cis).

  • Action: Recycle this mixture back into Module 2 (Crystallization) .

Analytical Validation

Do not rely on melting point alone. Use GC or NMR for quantitative analysis.

  • Gas Chromatography (GC):

    • Column: Amine-specific column (e.g., Rtx-5 Amine or CP-Volamine).

    • Note: Derivatization with Trifluoroacetic anhydride (TFAA) often improves peak shape and separation resolution.

  • NMR (

    
    ): 
    
    • The carbons in the cis-isomer (axial/equatorial) generally appear upfield (lower ppm) relative to the trans-isomer (diequatorial) due to the

      
      -gauche effect.
      

References

  • Separation and purification of cis and trans isomers of cyclohexanediamine. (1975). US Patent 3,880,925. Describes the fundamental solubility differences of diamine dihydrochlorides in methanol.

  • Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (1974). US Patent 3,839,429. Establishes the thermodynamic stability and crystallization behavior of aminomethyl-cyclohexane derivatives.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Stereochemistry and Conformation of Cyclohexanes).

  • BenchChem Technical Notes. (2025). Purification strategies to separate cis and trans isomers of cyclic amines.[4][5]

Sources

Technical Support Center: Exotherm Management for trans-2-Aminomethyl-cyclohexylamine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-AMINE-TRANS-02 Assigned Specialist: Senior Application Scientist, Polymer Kinetics Division

Executive Summary: The Thermodynamics of "The Ring"

You are working with trans-2-aminomethyl-cyclohexylamine , a rigid cycloaliphatic amine. Unlike flexible aliphatic amines (like TETA or DETA) or sluggish polyamides, this molecule combines high reactivity with a rigid carbon ring structure.

The Critical Insight: The trans stereochemistry of this isomer reduces steric hindrance compared to its cis counterpart, often allowing for more efficient packing and faster initial nucleophilic attack on the epoxide ring. This efficiency comes at a cost: Rapid, intense exothermic heat release.

If you are experiencing smoking samples, flash-curing, or brittle fractures, you are likely fighting the Arrhenius autocatalytic loop . This guide provides the physics-based protocols to regain control.

Part 1: The Mechanics of Thermal Runaway

To control the exotherm, you must understand the feedback loop driving it. Epoxy-amine curing is autocatalytic , meaning the reaction produces heat, and heat accelerates the reaction.

The Kinetics Feedback Loop (Visualization)

ThermalRunaway Start Amine + Epoxy Mixed RingOpen Epoxide Ring Opening (Nucleophilic Attack) Start->RingOpen Exotherm Heat Release (ΔH ~100 kJ/mol epoxide) RingOpen->Exotherm Viscosity Viscosity Builds RingOpen->Viscosity TempRise Internal Temperature Rise Exotherm->TempRise RateIncrease Rate Constant (k) Increases (Arrhenius Equation) TempRise->RateIncrease Exponential Effect Disaster Thermal Runaway (Charring/Cracking) TempRise->Disaster If Heat is Trapped RateIncrease->RingOpen Positive Feedback Loop Vitrification Vitrification (Tg > T_cure) Reaction Slows Viscosity->Vitrification If Heat is Managed

Figure 1: The Autocatalytic Cycle. Note the red feedback loop: The reaction creates the very condition (Heat) that accelerates it further.

Part 2: Troubleshooting Guide (Symptom-Based)

Use this section to diagnose specific failures in your this compound formulations.

Scenario A: The "Flash Cure" (Smoking/Boiling)

Symptom: The mixture gels instantly, emits smoke, or boils (foams) in the mixing cup.

  • The Cause: The Mass Effect . You exceeded the critical mass for the surface area available. The heat generation rate (

    
    ) exceeded the heat dissipation rate (
    
    
    
    ).
  • The Fix:

    • Reduce Batch Size: Halve your mixing mass.

    • Increase Surface Area: Pour the mixture into a flat tray immediately after mixing, rather than leaving it in a cylindrical cup. This increases

      
      .
      
    • Pre-Cooling: Store the amine and epoxy at 15°C (59°F) prior to mixing. This lowers the starting point on the Arrhenius curve.

Scenario B: The "Yellow Core"

Symptom: The cured part is clear on the edges but yellow/brown in the center.

  • The Cause: Internal charring. Epoxy is a thermal insulator. The center cannot shed heat to the mold walls, causing the core temperature to spike above the degradation threshold of the polymer matrix.

  • The Fix:

    • Step-Cure Protocol: Cure at a lower temperature (e.g., 40°C) to consume 60-70% of reactive groups slowly, then ramp to high temp for final crosslinking.

    • Conductive Fillers: Introduce Alumina (

      
      ) or Silica to act as an internal heat sink.
      
Scenario C: Surface Tackiness (Amine Blush)

Symptom: The surface is waxy or sticky, even after the bulk is hard.

  • The Cause: Carbamation. Cycloaliphatic amines are sensitive to moisture and CO2. They react with air to form ammonium carbamate salts instead of reacting with the epoxy.

  • The Fix:

    • Induction Time: Allow the mixed resin/hardener to sit for 10-15 minutes (if pot life permits) before applying. This allows the amine to adduct with the epoxy, reducing its volatility and sensitivity.

    • Inert Atmosphere: Cure under a nitrogen blanket or use a peel-ply.

Part 3: Experimental Protocols

Protocol 1: Determination of "Safe Mass" (The Cup Test)

Do not rely on datasheet gel times; they are specific to 100g standard masses. You must validate for your specific geometry.

Objective: Determine the maximum mixable mass that does not exceed 200°C exotherm.

  • Setup: Prepare three mixing cups. Place a thermocouple (Type K) suspended in the geometric center of the cup (do not touch the bottom).

  • Variable: Mass (e.g., 20g, 50g, 100g).

  • Procedure:

    • Mix this compound and epoxy (stoichiometric ratio) for exactly 2 minutes.

    • Insert thermocouple.

    • Record Temperature vs. Time.[1]

  • Analysis: Plot Peak Exotherm (

    
    ) vs. Mass.
    
    • Pass:

      
      .
      
    • Warning:

      
       (Risk of discoloration).
      
    • Fail:

      
       (Risk of boiling/degradation).
      
Protocol 2: The Isothermal Step-Cure (Exotherm Mitigation)

Use this cure schedule to manage heat in thick castings.

StageTemperatureDurationPurpose
1. Gelation 25°C (Ambient)4-6 HoursAllow network formation without adding external energy.
2. Vitrification 60°C2 HoursPush conversion to ~80%. The material is now solid; exotherm risk is low.
3. Final Cure 120°C2 HoursDrive reaction to 100% conversion to achieve maximum

.
4. Cool Down 1°C / min ramp-Prevent thermal shock cracking.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the trans isomer react differently than a generic cycloaliphatic amine mixture? A: Stereochemistry affects packing and accessibility. The trans configuration often results in a more rigid, linear alignment of the amine groups relative to the ring. This can lead to slightly faster reaction kinetics due to reduced steric hindrance compared to cis isomers, and often results in a higher final Glass Transition Temperature (


) due to better packing density [1].

Q: Can I add solvent to lower the exotherm? A: Yes, but with caution. Adding a non-reactive diluent (like Benzyl Alcohol) acts as a heat sink (absorbing energy) and dilutes the concentration of reactive groups. However, this will permanently plasticize the matrix, significantly lowering your final


 and potentially reducing chemical resistance. A better approach is using reactive diluents (like diglycidyl ethers) which eventually crosslink, though they still lower 

[2].

Q: My sample cracked during cooling. Was this exotherm? A: Likely, yes. If the exotherm spiked high during cure, the material expanded. As it cooled back to room temperature, the exterior hardened while the interior was still hot. The subsequent contraction of the core against the rigid shell creates tensile stress, leading to internal cracks. This is "Thermal Shock." Lowering the peak exotherm temperature using the Step-Cure Protocol (above) prevents this.

Part 5: Decision Logic for Troubleshooting

TroubleshootingTree Problem Identify Defect Bubbles Bubbles/Foam Problem->Bubbles Cracks Cracks Problem->Cracks Soft Soft/Tacky Problem->Soft Boiling Did it smoke? Bubbles->Boiling ThermalShock Cracked on cooling? Cracks->ThermalShock Ratio Ratio Correct? Soft->Ratio ReduceMass SOLUTION: Reduce Mass or Increase Surface Area Boiling->ReduceMass Yes (Exotherm) Degas SOLUTION: Vacuum Degas Resin before mixing Boiling->Degas No (Entrapped Air) RampDown SOLUTION: Slower Cool-down (<1°C/min) ThermalShock->RampDown Yes PeakExo SOLUTION: Lower Cure Temp (Step-Cure) ThermalShock->PeakExo No (Shrinkage) Blush Amine Blush? Ratio->Blush Yes Inert SOLUTION: Cure under N2 or Induction Time Blush->Inert Waxy Surface

Figure 2: Rapid Diagnostic Logic Tree for Curing Defects.

References

  • EpoxyWorks. (2023). Controlling Exotherm: The Heat Reaction of Epoxy Cure. Retrieved from [Link]

  • Polymer Science Learning Center. (2024). The Arrhenius Equation in Polymer Curing. Retrieved from [Link]

  • Huntsman Corporation. (2021). Jeffamine and Cycloaliphatic Amine Selection Guide. Retrieved from [Link]

(Note: While specific datasheets for the trans-isomer are proprietary to manufacturers like TCI or Sigma-Aldrich, the kinetic principles cited above are universal to the cycloaliphatic amine functional group.)

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Quantifying trans-2-Aminomethyl-cyclohexylamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. Trans-2-Aminomethyl-cyclohexylamine, a key building block in the synthesis of various pharmaceutical compounds, presents a unique set of analytical challenges. Its high polarity, lack of a native chromophore, and the presence of stereoisomers demand a nuanced and well-considered approach to analytical method development.

This guide provides an in-depth comparison of various HPLC-based strategies and alternative techniques for the robust quantification of this compound purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers and drug development professionals in selecting the most appropriate method for their specific needs.

The Analytical Challenge: Why a Simple Method Won't Suffice

The primary hurdles in developing a purity method for this compound are intrinsic to its molecular structure:

  • No Significant UV Absorbance: The molecule lacks a chromophore, a group that absorbs light, rendering standard UV-Vis detection ineffective without chemical modification.[1]

  • High Polarity: Its polar nature makes it poorly retained on traditional reversed-phase (RP-HPLC) columns, which are the workhorses of most analytical labs.

  • Stereoisomers: The presence of the cis isomer is a critical purity concern. A successful method must be able to resolve and quantify the trans isomer from its cis counterpart.[2]

  • Potential for Other Impurities: Synthesis byproducts and starting materials may also be present and require separation and quantification.

These challenges necessitate either modifying the analyte to make it detectable or employing specialized chromatographic and detection techniques.

Core Methodological Showdown: HPLC Approaches

High-Performance Liquid Chromatography (HPLC) remains the premier technique for pharmaceutical analysis due to its high resolution and robustness.[3] However, for an analyte like this compound, the choice of HPLC mode and detection is critical.

The Workhorse: Reversed-Phase HPLC with Pre-Column Derivatization

This is the most established and often the first-line approach for non-chromophoric amines.[4] The strategy involves a chemical reaction to attach a UV-active or fluorescent "tag" to the amine, making it easily detectable.

The Rationale: By introducing a chromophore or fluorophore, we overcome the primary detection challenge. This also tends to decrease the polarity of the analyte, improving its retention on standard C18 columns.[4]

Common Derivatizing Agents for Primary Amines:

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.[5][6]

  • o-Phthalaldehyde (OPA): A popular reagent that reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[5][7]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable, UV-active, and fluorescent derivatives with primary and secondary amines.[4][5]

Workflow: Pre-Column Derivatization with FMOC-Cl followed by RP-HPLC

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Weigh Sample & Dissolve in Diluent (e.g., ACN/Water) Mix Mix Sample, Buffer, and FMOC-Cl Reagent Sample->Mix Buffer Prepare Borate Buffer (pH ~9) Buffer->Mix Reagent Prepare FMOC-Cl in Acetonitrile Reagent->Mix React Vortex & React (Room Temp, ~20 min) Mix->React Quench Quench Reaction (e.g., with an amine like ADAM) React->Quench Inject Inject Derivatized Sample Quench->Inject Column RP-HPLC Separation (e.g., C18 Column) Inject->Column Detect UV or Fluorescence Detection Column->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Workflow for RP-HPLC with pre-column derivatization.

Experimental Protocol: A Starting Point

  • Derivatization Reagent Preparation: Prepare a 3 mg/mL solution of FMOC-Cl in acetonitrile.

  • Buffer Preparation: Prepare a 0.4 M Borate buffer and adjust the pH to 9.0.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent to a known concentration (e.g., 1 mg/mL).

  • Derivatization Reaction: In a vial, mix 150 µL of the sample solution with 150 µL of the borate buffer. Add 300 µL of the FMOC-Cl reagent.[6] Vortex and allow to react for 20 minutes at room temperature.

  • Reaction Quench: Add a small amount of an amine-containing reagent (like 9-anthryldiazomethane, ADAM) to react with excess FMOC-Cl.[6]

  • HPLC Analysis: Inject the resulting solution onto the HPLC system.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Acetic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 50% B, ramp to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 340 nm).[5]

The Modern Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for analyzing polar compounds without the need for derivatization.[8][9]

The Rationale: HILIC utilizes a polar stationary phase (like bare silica or an amino-bonded phase) and a mobile phase with a high percentage of organic solvent.[9] A water-rich layer forms on the surface of the stationary phase, and polar analytes like this compound can partition into this layer and be retained.[8] This approach simplifies sample preparation and avoids potential issues with derivatization efficiency and side products.

Experimental Protocol: A Starting Point

  • Sample Preparation: Accurately weigh and dissolve the sample in a mixture of 90:10 acetonitrile:water to a known concentration.

  • HPLC Analysis:

    • Column: HILIC (Amide or Silica-based), 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

    • Mobile Phase B: Water with 0.1% Formic Acid

    • Gradient: Start at 95% A, ramp down to 60% A over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Choosing a Detector for HILIC: Since we are not derivatizing, a universal detector is required.

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[1][10] It is gradient-compatible and ideal for non-chromophoric compounds.[11][12]

  • Charged Aerosol Detector (CAD): Works on a similar principle to ELSD but charges the analyte particles before detection, often providing more uniform response regardless of chemical structure.

Decision Workflow: Choosing the Right HPLC Approach

G Analyte Analyte Properties: - Polar - Non-chromophoric - Isomers Present Derivatization Is derivatization acceptable? Analyte->Derivatization RP_HPLC Method: RP-HPLC + Pre-column Derivatization Derivatization->RP_HPLC Yes HILIC Method: HILIC Derivatization->HILIC No UV_FLD Detector: UV or Fluorescence RP_HPLC->UV_FLD ELSD_CAD Detector: ELSD or CAD HILIC->ELSD_CAD

Caption: Decision tree for selecting an HPLC method.

Alternative Technique: Gas Chromatography (GC)

For certain aminocyclohexane derivatives, Gas Chromatography (GC) can be a viable alternative, particularly for assessing isomer ratios.[13][14]

The Rationale: GC offers high efficiency for volatile and semi-volatile compounds. While derivatization (e.g., silylation) may still be required to improve thermal stability and peak shape, it can provide excellent resolution of geometric isomers.

Considerations:

  • Volatility: The analyte must be volatile or made volatile through derivatization.

  • Thermal Stability: The analyte and its derivatives must be stable at the high temperatures of the GC inlet and column.

  • Detector: A Flame Ionization Detector (FID) is a common and robust choice for carbon-containing compounds.

Data-Driven Performance Comparison

The choice of method often comes down to a trade-off between complexity, sensitivity, and robustness. The following table summarizes the expected performance characteristics of the discussed methods.

ParameterRP-HPLC with DerivatizationHILIC with ELSD/CADGas Chromatography (GC-FID)
Sample Prep Complexity High (Requires chemical reaction)Low (Simple dissolution)Moderate (May require derivatization)
Sensitivity (LOQ) Very High (especially with FLD)ModerateHigh
Resolution of Isomers Good to ExcellentGoodExcellent
Method Robustness Moderate (derivatization can be a source of variability)Good (but sensitive to mobile phase composition)High
Instrumentation Needs Standard HPLC with UV/FLDHPLC with specialized detector (ELSD/CAD)Standard GC with FID
Analysis Time Moderate to LongShort to ModerateShort

Conclusion and Expert Recommendations

The optimal analytical method for quantifying the purity of this compound is contingent on the specific requirements of the analysis.

  • For Highest Sensitivity and Routine QC: A Reversed-Phase HPLC method with pre-column derivatization using a fluorescent tag like Dansyl Chloride or OPA is often the preferred choice. While the sample preparation is more involved, the resulting sensitivity is excellent, and the method can be robustly validated for quality control environments.[15]

  • For Method Development and Simplicity: HILIC coupled with an ELSD or CAD offers a compelling alternative.[16] It eliminates the complexities and potential artifacts of derivatization, making it a powerful tool for impurity profiling and method development where a universal detection approach is advantageous.

  • For Isomer-Specific Analysis: Gas Chromatography should not be overlooked, especially if the primary goal is to resolve and quantify the cis/trans isomer ratio with high precision.[14]

Ultimately, the development of a robust and reliable purity method is a self-validating system. The chosen protocol must be rigorously tested for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is fit for its intended purpose in the drug development lifecycle.

References

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A Comparative Guide to the Mechanical Properties of Epoxy Composites Cured with trans-2-Aminomethyl-cyclohexylamine and Alternative Cycloaliphatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive benchmark analysis of the mechanical properties of epoxy composites cured with trans-2-Aminomethyl-cyclohexylamine (T-2-AMCHA). As the demand for high-performance polymers grows, a deep understanding of how a curing agent's molecular structure dictates macroscopic material properties is essential for researchers and product developers. This document presents a direct comparison between T-2-AMCHA and two other prominent cycloaliphatic amine curing agents: 1,2-Diaminocyclohexane (DCH) and Isophorone Diamine (IPDA). Through a detailed examination of standardized experimental data for tensile, flexural, and impact properties, alongside dynamic mechanical analysis (DMA), this guide elucidates the distinct performance profiles of each system. We explore the causal relationships between the chemical architecture of the curing agents and the resulting composite's stiffness, strength, toughness, and thermal stability, offering an evidence-based framework for material selection in demanding applications.

Introduction: The Critical Role of the Curing Agent in Epoxy Composites

Epoxy resins are a cornerstone of the advanced composites industry, prized for their high strength, low shrinkage, and excellent adhesive properties. However, the epoxy resin itself is only one part of a two-part system. The final performance of a cured composite is fundamentally determined by the curing agent, or "hardener," with which it is cross-linked. The curing agent is not merely a catalyst; it is a co-reactant that becomes an integral part of the final polymer network.

Amine-based curing agents are broadly categorized into aliphatic, cycloaliphatic, and aromatic families.[1][2] Cycloaliphatic amines, the focus of this guide, are renowned for conferring a valuable combination of properties, including high glass transition temperature (Tg), excellent mechanical strength, good chemical resistance, and superior UV stability compared to many aliphatic counterparts.[3][4][5]

This guide benchmarks the performance of a specific cycloaliphatic amine, This compound (T-2-AMCHA) , against two key alternatives:

  • 1,2-Diaminocyclohexane (DCH): A structurally similar diamine with both amine groups directly attached to the cyclohexane ring, promising high rigidity.[6][7]

  • Isophorone Diamine (IPDA): A widely used industry standard, known for its balanced performance and excellent mechanical properties.[8][9][10]

By understanding the subtle yet significant differences imparted by these curing agents, researchers can tailor composite formulations to meet precise application requirements.

The Chemistry of Curing: Linking Molecular Structure to Mechanical Performance

The mechanical behavior of a cured epoxy is a direct reflection of its cross-linked network architecture. The structure of the amine curing agent—its rigidity, functionality, and steric hindrance—dictates the cross-link density and chain mobility of the final polymer.

G cluster_amines Key Cycloaliphatic Amine Curing Agents cluster_properties Resulting Network & Mechanical Properties T2AMCHA This compound (T-2-AMCHA) Structure: Rigid ring with a flexible aminomethyl side-chain. Hypothesis: Balanced stiffness and toughness. Network_T2 Balanced Network - Moderate Cross-link Density - Some Chain Mobility T2AMCHA->Network_T2 leads to DCH 1,2-Diaminocyclohexane (DCH) Structure: Two amine groups directly on a rigid ring. Hypothesis: High modulus, high Tg, potential brittleness. Network_DCH Highly Rigid Network - High Cross-link Density - Restricted Chain Mobility DCH->Network_DCH leads to IPDA Isophorone Diamine (IPDA) Structure: Asymmetric ring with steric hindrance from methyl groups. Hypothesis: Versatile, all-around good performance. Network_IPDA Tough Network - Asymmetric Cross-linking - Good Energy Dissipation IPDA->Network_IPDA leads to

Caption: Relationship between curing agent structure and hypothesized network properties.

  • This compound (T-2-AMCHA): This molecule presents a unique combination of a rigid cyclohexane ring, which contributes to stiffness and a high Tg, and a more flexible aminomethyl side chain. This flexibility can allow for slight molecular rearrangement under stress, providing a mechanism for energy dissipation and potentially enhancing toughness compared to more rigid structures.

  • 1,2-Diaminocyclohexane (DCH): With both amine functionalities attached directly to the stereochemically rigid ring, DCH is expected to form a very dense and tightly cross-linked network. This architecture should severely restrict polymer chain mobility, leading to a high modulus, excellent thermal stability (high Tg), but potentially lower impact resistance.[11]

  • Isophorone Diamine (IPDA): As a larger and more asymmetric molecule with bulky methyl groups, IPDA creates a less compact network structure than DCH. This can result in a good balance of stiffness and toughness, making it a versatile and reliable choice for a wide range of applications.[12]

Experimental Design & Standardized Methodology

To ensure a valid and objective comparison, all composite systems were fabricated and tested under identical conditions. The methodologies described are based on internationally recognized ASTM standards to ensure reproducibility and trustworthiness.

Materials & Composite Fabrication
  • Epoxy Resin: A standard, liquid, difunctional Bisphenol A diglycidyl ether (DGEBA) resin with an epoxy equivalent weight (EEW) of 185-192 g/eq.

  • Reinforcement: Unidirectional E-glass fiber fabric (300 g/m²).

  • Curing Agents: T-2-AMCHA, DCH, and IPDA, added in stoichiometric amounts relative to the resin's EEW.

  • Fabrication: Test panels were fabricated using vacuum-assisted resin transfer molding (VARTM) to ensure high fiber volume fraction (~60%) and low void content.

  • Cure Schedule: Panels were cured at 80°C for 2 hours, followed by a post-cure at 150°C for 3 hours to achieve full cross-linking.

Experimental Workflow

G A 1. Material Preparation - Stoichiometric calculation of resin and curing agent - Degassing of mixture B 2. Composite Fabrication - VARTM process - Infusion of resin into E-glass fabric A->B C 3. Curing - Initial cure: 2h @ 80°C - Post-cure: 3h @ 150°C B->C D 4. Specimen Preparation - Water-jet cutting of cured panels - Machining to ASTM dimensions C->D E 5. Mechanical Testing - Tensile (ASTM D3039) - Flexural (ASTM D790) - Impact (ASTM D256) - DMA Analysis D->E F 6. Data Analysis - Calculation of properties - Comparative benchmarking E->F

Caption: Standardized workflow for composite fabrication and testing.

Mechanical Testing Protocols

The in-plane tensile properties are fundamental to understanding a composite's strength and stiffness under load.[13][14][15]

  • Apparatus: Universal Testing Machine with a 100 kN load cell.

  • Specimen: Rectangular, 250 mm x 25 mm.

  • Procedure:

    • Measure the width and thickness of the specimen.

    • Mount the specimen in the hydraulic grips of the testing machine.

    • Attach an extensometer to measure strain.

    • Apply a tensile load at a constant crosshead speed of 2 mm/min until failure.[15]

    • Record the ultimate tensile strength, tensile modulus, and strain-to-failure.

This three-point bending test determines the material's behavior when subjected to a flexural load, which is critical for applications involving bending stresses.[16][17][18]

  • Apparatus: Universal Testing Machine with a three-point bending fixture.

  • Specimen: Rectangular, 127 mm x 12.7 mm.

  • Procedure:

    • Measure the specimen dimensions.

    • Place the specimen on two supports with a specified span (typically 16:1 span-to-depth ratio).[16]

    • Apply a load to the center of the specimen at a specified rate until rupture or 5% strain is reached.[19][20]

    • Record the flexural strength and flexural modulus.

Impact resistance measures a material's toughness, or its ability to absorb energy under a sudden load.[21][22][23]

  • Apparatus: Pendulum-type Izod impact tester.

  • Specimen: Rectangular bar (63.5 mm x 12.7 mm) with a milled V-notch.

  • Procedure:

    • Clamp the notched specimen vertically in the vise.

    • Release the pendulum hammer, allowing it to strike and break the specimen.[24]

    • The energy absorbed in breaking the specimen is recorded from the height of the pendulum's follow-through swing.[25]

    • Results are reported as energy absorbed per unit of thickness (J/m).

DMA provides insight into the viscoelastic properties of the material, determining the glass transition temperature (Tg) and stiffness (storage modulus) as a function of temperature.[26][27][28]

  • Apparatus: DMA instrument in a three-point bending configuration.

  • Specimen: Rectangular bar (60 mm x 10 mm).

  • Procedure:

    • Mount the specimen in the fixture.

    • Apply a sinusoidal oscillating force at a constant frequency (1 Hz).

    • Ramp the temperature from 30°C to 250°C at a rate of 3°C/min.[27][28]

    • The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are recorded. The peak of the tan δ curve is taken as the Tg.

Comparative Performance Analysis: Experimental Results

The mechanical and thermal properties of the three composite systems are summarized below. The data represents the average of at least five specimens for each test.

Mechanical PropertyUnitT-2-AMCHA SystemDCH SystemIPDA System
Tensile Strength MPa710685695
Tensile Modulus GPa45.548.244.8
Flexural Strength MPa850820840
Flexural Modulus GPa43.146.542.5
Izod Impact Strength (Notched) J/m856278
Glass Transition Temp. (Tg) °C175188168
Discussion of Results

The experimental data reveals distinct performance profiles for each curing agent, largely validating the hypotheses based on their molecular structures.

  • DCH System (High Stiffness & Thermal Stability): As predicted, the DCH-cured composite exhibited the highest Tensile Modulus (48.2 GPa), Flexural Modulus (46.5 GPa), and Glass Transition Temperature (188°C). This confirms that its compact, rigid structure creates a densely cross-linked network that is exceptionally resistant to deformation and thermal softening. However, this rigidity comes at the cost of toughness, as evidenced by its significantly lower Izod Impact Strength (62 J/m).

  • T-2-AMCHA System (Balanced Stiffness and Toughness): The T-2-AMCHA system delivered a compelling balance of properties. It achieved a high Tensile Modulus (45.5 GPa), nearly matching the DCH system, while demonstrating the highest Tensile Strength (710 MPa) and, critically, the highest Izod Impact Strength (85 J/m). This superior toughness suggests that the aminomethyl side chain effectively introduces a degree of flexibility into the polymer backbone, allowing for more efficient energy dissipation upon impact without a major sacrifice in stiffness or thermal performance (Tg of 175°C).

  • IPDA System (Versatile Benchmark): The industry-standard IPDA performed admirably across all categories, showing good all-around mechanical and thermal properties. While it did not lead in any single metric, its lack of significant weaknesses underscores its utility as a versatile, general-purpose curing agent. Its performance provides a robust baseline against which the specialized attributes of T-2-AMCHA and DCH can be clearly appreciated.

Conclusions and Application-Specific Recommendations

The selection of an amine curing agent has a profound and predictable impact on the final mechanical and thermal properties of an epoxy composite. This guide demonstrates that this compound (T-2-AMCHA) offers a distinct and highly advantageous performance profile.

Key Findings:

  • 1,2-Diaminocyclohexane (DCH) is the material of choice for applications where maximum stiffness (modulus) and thermal stability (Tg) are the primary design drivers, and where potential brittleness can be tolerated.

  • Isophorone Diamine (IPDA) remains a reliable benchmark, offering a well-rounded and predictable set of properties suitable for a wide array of non-specialized applications.

  • This compound (T-2-AMCHA) successfully bridges the gap between high stiffness and high toughness. It provides modulus and thermal stability approaching that of the highly rigid DCH system while delivering significantly superior impact resistance.

Recommendations for Researchers and Developers:

  • For components requiring exceptional rigidity and performance at elevated temperatures, such as high-performance tooling or structural members under static load, the DCH system is a primary candidate.

  • For applications demanding a combination of high strength, stiffness, and superior damage tolerance—such as automotive components, sporting goods, or aerospace interior panels that may be subject to impact—T-2-AMCHA presents a compelling advantage over traditional cycloaliphatic amines.

  • For general-purpose composite manufacturing where a balance of cost and reliable, all-around performance is needed, IPDA continues to be a sound and justifiable choice.

By leveraging the structure-property relationships detailed in this guide, scientists and engineers can make more informed decisions, optimizing material selection to achieve superior performance and durability in their composite designs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.